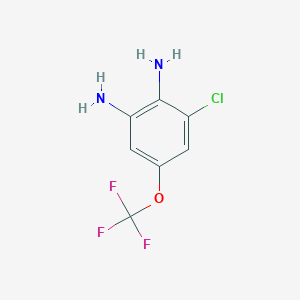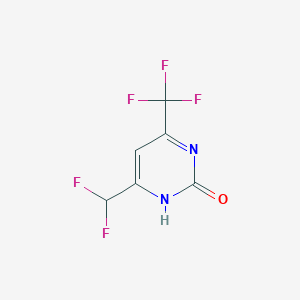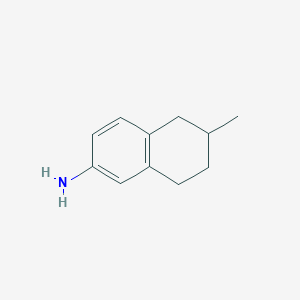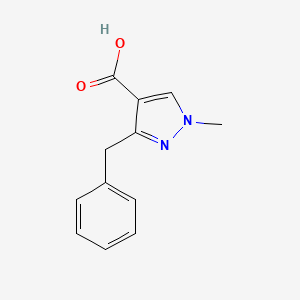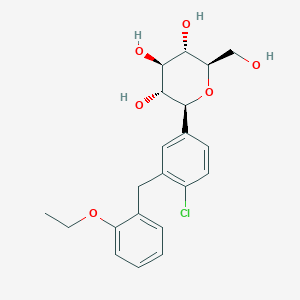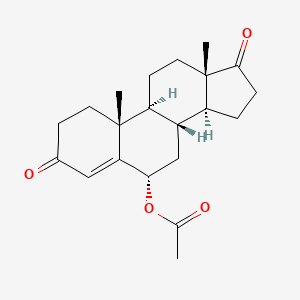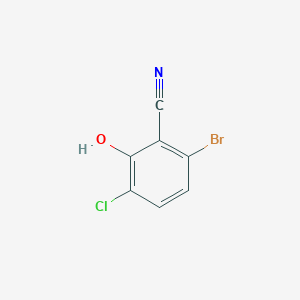
(Z)-2-(4-(difluoromethyl)piperidin-1-yl)-N'-hydroxyacetimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-(4-(difluoromethyl)piperidin-1-yl)-N’-hydroxyacetimidamide is a synthetic organic compound that has garnered attention in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(4-(difluoromethyl)piperidin-1-yl)-N’-hydroxyacetimidamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Difluoromethyl Group: The difluoromethyl group is introduced via a nucleophilic substitution reaction using difluoromethylating agents.
Formation of the N’-hydroxyacetimidamide Moiety: This step involves the reaction of the piperidine derivative with hydroxylamine and an appropriate acylating agent to form the N’-hydroxyacetimidamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(4-(difluoromethyl)piperidin-1-yl)-N’-hydroxyacetimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
(Z)-2-(4-(difluoromethyl)piperidin-1-yl)-N’-hydroxyacetimidamide has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Material Science: Its properties may be exploited in the development of advanced materials with specific functionalities.
Biological Studies: The compound can be used as a probe to study various biological processes and pathways.
Industrial Applications: It may find use in the synthesis of other complex molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of (Z)-2-(4-(difluoromethyl)piperidin-1-yl)-N’-hydroxyacetimidamide involves its interaction with specific molecular targets. The difluoromethyl group and the N’-hydroxyacetimidamide moiety may interact with enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(Z)-2-(4-(trifluoromethyl)piperidin-1-yl)-N’-hydroxyacetimidamide: Similar structure with a trifluoromethyl group instead of a difluoromethyl group.
(Z)-2-(4-(methyl)piperidin-1-yl)-N’-hydroxyacetimidamide: Similar structure with a methyl group instead of a difluoromethyl group.
Uniqueness
The presence of the difluoromethyl group in (Z)-2-(4-(difluoromethyl)piperidin-1-yl)-N’-hydroxyacetimidamide imparts unique chemical and physical properties, such as increased lipophilicity and metabolic stability, which may enhance its effectiveness in various applications compared to its analogs.
Properties
Molecular Formula |
C8H15F2N3O |
|---|---|
Molecular Weight |
207.22 g/mol |
IUPAC Name |
2-[4-(difluoromethyl)piperidin-1-yl]-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C8H15F2N3O/c9-8(10)6-1-3-13(4-2-6)5-7(11)12-14/h6,8,14H,1-5H2,(H2,11,12) |
InChI Key |
OIEWJFGWQTWOEH-UHFFFAOYSA-N |
Isomeric SMILES |
C1CN(CCC1C(F)F)C/C(=N/O)/N |
Canonical SMILES |
C1CN(CCC1C(F)F)CC(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


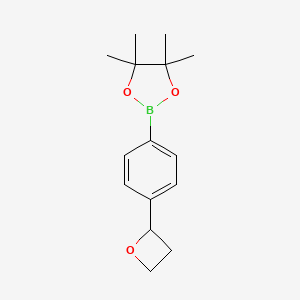
![6-Methoxy-N-methyl-3-[1-(2-pyridinyl)ethyl]-1H-indene-2-ethanamine](/img/structure/B13431136.png)
![rac-(3aR,6aR)-N-(propan-2-yl)-octahydropyrrolo[2,3-c]pyrrole-1-carboxamide,cis](/img/structure/B13431137.png)
![1-[(2-Imino-3-methyl-1,2-dihydropyridin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B13431149.png)

